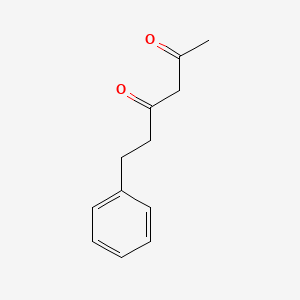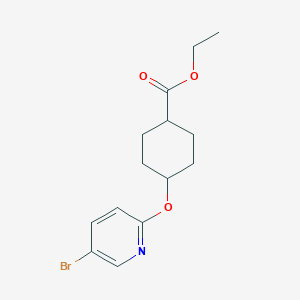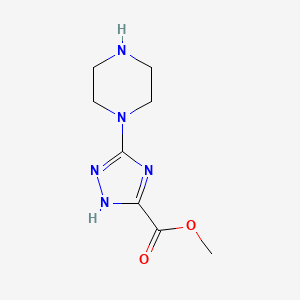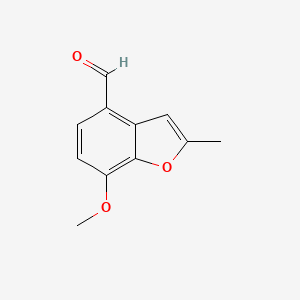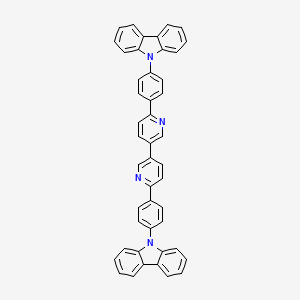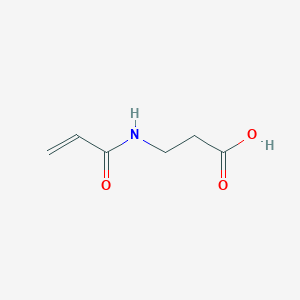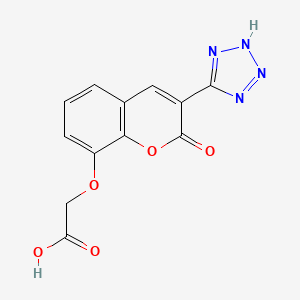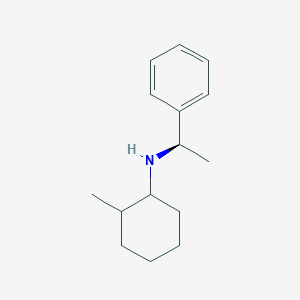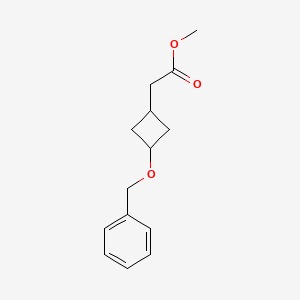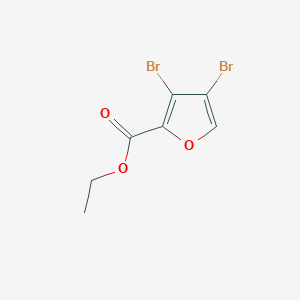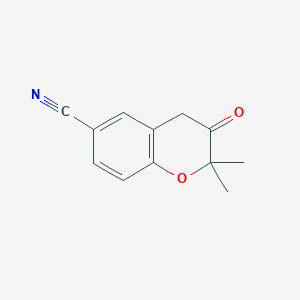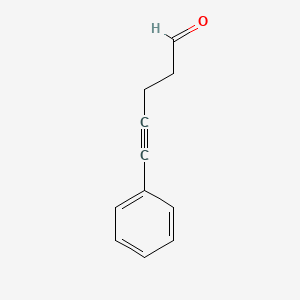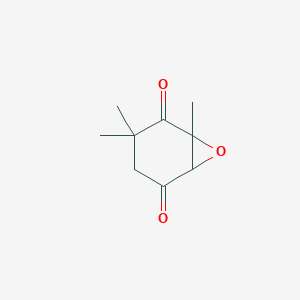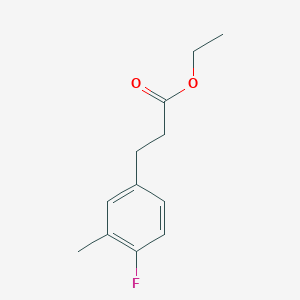
5-methyl-pyrazin-2-carboxamide-4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-pyrazin-2-carboxamide-4-oxide: is a chemical compound with the molecular formula C6H7N3O2. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of a carboxamide group and a methyl group attached to the pyrazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-pyrazin-2-carboxamide-4-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanoacetamide with methylglyoxal in the presence of a base, followed by cyclization to form the pyrazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The pyrazine ring can undergo substitution reactions, where various substituents can replace the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-methyl-pyrazin-2-carboxamide-4-oxide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties .
Medicine: The compound is being investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of 5-methyl-pyrazin-2-carboxamide-4-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
Methyl 4-oxo-4,5-dihydropyrazolo [1,5-a]-pyrazine-7-carboxylates: These compounds share a similar pyrazine core but differ in the substituents attached to the ring.
5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: This compound has a similar structure but includes a phenyl group and a furan ring.
Uniqueness: 5-methyl-pyrazin-2-carboxamide-4-oxide is unique due to its specific substitution pattern on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
51037-25-3 |
|---|---|
Fórmula molecular |
C6H7N3O2 |
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
5-methyl-4-oxidopyrazin-4-ium-2-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-4-2-8-5(6(7)10)3-9(4)11/h2-3H,1H3,(H2,7,10) |
Clave InChI |
BTYKRSQVJNDFFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=[N+]1[O-])C(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
